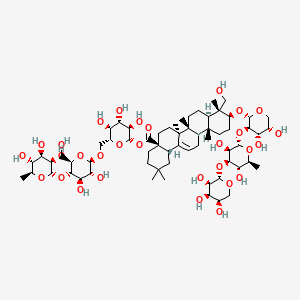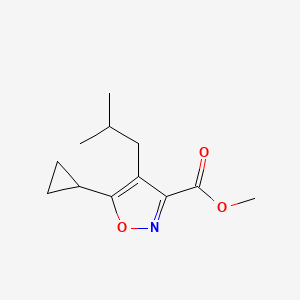
ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate” is a complex organic compound. The (2S,3S) notation indicates the configuration of the chiral centers in the molecule . This compound contains an ethyl group, an amino group, a hydroxy group, and a phenyl group attached to a propanoate backbone. The presence of these functional groups suggests that this compound might exhibit interesting chemical properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers . The presence of both hydroxy and amino functional groups could lead to intramolecular hydrogen bonding, potentially influencing the compound’s overall shape and physical properties.Applications De Recherche Scientifique
Chemical Transformation and Synthesis
Ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate is a compound that can be transformed into various derivatives through reactions with different nucleophiles. For instance, treatment with thiophenol or sodium (or lithium) ethoxide in ethanol transforms the compound into ethyl 2-aminopropenoate with either a 3-phenylthio or 3-ethoxy substituent. This reaction highlights the compound's versatility in synthetic organic chemistry, making it a valuable precursor for the synthesis of a wide range of chemical compounds (Kakimoto et al., 1982).
Enzymatic Resolution and Catalysis
The enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate has been studied using ultrasound bath and various enzymes, such as PCL, PLE, and CRL. The application of ultrasound significantly reduces the reaction time of enzymatic hydrolysis without affecting the yield or enantiomeric excess of the reaction products compared to traditional magnetic stirring. This suggests that this compound and its derivatives can serve as substrates in enzymatic reactions, providing an environmentally friendly and efficient approach to producing enantiomerically pure compounds (Ribeiro et al., 2001).
Advanced Materials and Molecular Interactions
In the field of materials science and crystal engineering, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a related compound, demonstrates the significance of non-conventional molecular interactions such as N⋯π and O⋯π in crystal packing. These interactions, along with hydrogen bonding, contribute to the formation of complex molecular architectures, underscoring the potential of this compound derivatives in the design of new materials with specific physical properties (Zhang et al., 2011).
Hydroesterification and Synthesis of Precursors
Palladium-catalyzed hydroesterification of vinyl arenes using diphosphine ligands has been employed to synthesize a variety of 3-arylpropanoate esters with high yields and regioselectivity. This methodology demonstrates the utility of ethyl 3-phenylpropanoate, a compound closely related to this compound, as a precursor for the synthesis of hydrocinnamic acid. This approach highlights the role of such compounds in the development of efficient synthetic routes for valuable chemical products (Deng et al., 2022).
Propriétés
IUPAC Name |
ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYPODQNLLWXJG-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]([C@H](C1=CC=CC=C1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2666501.png)

![5-Bromo-2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2666504.png)


![N-(2,5-difluorophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2666509.png)
![7-hydroxy-3-methyl-5-oxo-N-(pyridin-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2666510.png)
![N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2666511.png)
![7-[(4-fluorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2666512.png)


